Triperiden Reduces Influenza A Viral Infectivity in MDCK Cells with Defined Concentration-Response
Triperiden (Norakin) demonstrated a concentration-dependent reduction in influenza A/PR/8/34 (H1N1) virus infectivity in MDCK cells, an effect not reported for trihexyphenidyl or biperiden in the same model [1]. At 10⁻⁷ M, viral infectivity was reduced by a factor of 10 (90% reduction), and at 10⁻⁵ M, infectivity dropped to below 1% of the control value [1]. This provides a quantitative benchmark for antiviral assay development.
| Evidence Dimension | Viral infectivity reduction in MDCK cells |
|---|---|
| Target Compound Data | 10⁻⁷ M → 90% reduction; 10⁻⁵ M → >99% reduction |
| Comparator Or Baseline | Untreated control (100% infectivity) |
| Quantified Difference | 10-fold reduction at 10⁻⁷ M; below 1% residual infectivity at 10⁻⁵ M |
| Conditions | Influenza A/PR/8/34 (H1N1) strain, MDCK cell culture, norakin treatment |
Why This Matters
Quantified infectivity reduction provides a validated reference point for selecting Triperiden as a positive control in influenza antiviral screening assays.
- [1] Ott S, Wunderli-Allenspach H. Effect of the virostatic Norakin (triperiden) on influenza virus activities. Antiviral Res. 1994 May;24(1):37-42. doi: 10.1016/0166-3542(94)90050-7. PMID: 7944312. View Source
